molecular formula C12H16N2O4 B14458792 Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate CAS No. 66166-81-2

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate

Katalognummer: B14458792
CAS-Nummer: 66166-81-2
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: IFIUHVFSKDZADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate is an organic compound with a unique structure that includes a diazepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarboxylate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diazepine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl 4,4,5-trimethyl-4H-1,3-diazepine-3,7-dicarboxylate
  • Dimethyl 4,4,5-trimethyl-4H-1,4-diazepine-3,7-dicarboxylate

Uniqueness

Dimethyl 4,4,5-trimethyl-4H-1,2-diazepine-3,7-dicarboxylate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

66166-81-2

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

dimethyl 4,4,5-trimethyldiazepine-3,7-dicarboxylate

InChI

InChI=1S/C12H16N2O4/c1-7-6-8(10(15)17-4)13-14-9(11(16)18-5)12(7,2)3/h6H,1-5H3

InChI-Schlüssel

IFIUHVFSKDZADZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN=C(C1(C)C)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.